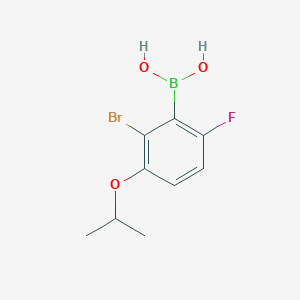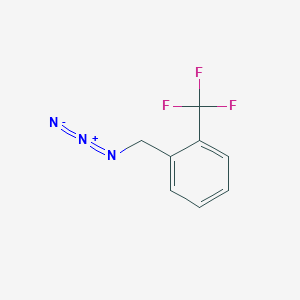
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid
Vue d'ensemble
Description
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H11BBrFO3 and its molecular weight is 276.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Halodeboronation and Cross-Coupling Reactions
Facile Synthesis and Application in Organic Chemistry
The boronic acid moiety of "2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid" is instrumental in halodeboronation reactions, where it undergoes transformation to more reactive halogenated compounds under specific conditions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of 2-cyano-6-fluorophenylboronic acid demonstrates the compound's utility in generating aryl bromides and chlorides with good yields, highlighting its versatility in organic synthesis and functional group transformations (Szumigala, Devine, Gauthier, & Volante, 2004).
Synthesis of Heterocycles and Pyridines
Versatile Synthesis of Pyridines and Pyridones
The compound is a precursor in the synthesis of various heterocycles, including pyridines and pyridones, through lithiation and subsequent reaction with trimethylborate, followed by Suzuki coupling reactions. Such transformations are crucial for creating complex heterocyclic frameworks that serve as core structures in numerous pharmaceuticals and agrochemicals (Sutherland & Gallagher, 2003).
Antifungal Activity
Pharmacological Applications
Certain phenylboronic acids, including derivatives similar to "this compound," exhibit notable antifungal activity. The structure-activity relationship within these compounds suggests potential for the development of new antifungal agents, with modifications on the boronic acid and halogenated phenyl groups playing a significant role in their efficacy and specificity (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).
Material Science and Conducting Polymers
Tuning Electronic Properties
Research into conducting polymers has explored the role of halogen and alkoxy substitutions on phenylboronic acids for controlling the electronic properties of the resulting polymers. This area of study is crucial for the development of new materials with specific electrical, optical, and physicochemical properties, tailored for applications in electronics, optoelectronics, and energy storage devices (Krebs & Jørgensen, 2002).
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds between the boron atom in the boronic acid and a variety of organic halides or triflates.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The reaction conditions for these processes are exceptionally mild and functional group tolerant .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which this compound participates can lead to the formation of new organic compounds . These new compounds could potentially interact with various biochemical pathways, depending on their structure and properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific organic compounds that are produced as a result of the Suzuki-Miyaura cross-coupling reactions . These effects could vary widely depending on the structure and properties of the resulting compounds.
Analyse Biochimique
Biochemical Properties
2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as ligases and transferases, which facilitate the transfer of functional groups. The boronic acid moiety in this compound forms reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting gene expression and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, this compound can impact cellular metabolism by interfering with metabolic enzymes, resulting in changes in metabolite levels and flux .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site and blocking substrate access. For example, it can act as an inhibitor of proteases by forming a covalent bond with the catalytic serine residue, thereby preventing substrate cleavage. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Careful dosage optimization is essential to minimize adverse effects and maximize therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in conjugation reactions, resulting in the formation of glucuronides and sulfates. The metabolic flux of this compound can influence the levels of key metabolites and impact overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its intracellular accumulation. Additionally, binding proteins such as albumin can influence the distribution and bioavailability of this compound in the bloodstream. The localization of this compound within specific tissues can impact its biological activity and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. For example, phosphorylation or acetylation of this compound can direct it to the nucleus, where it can interact with transcription factors and modulate gene expression. The subcellular localization of this compound is crucial for its role in regulating cellular processes .
Propriétés
IUPAC Name |
(2-bromo-6-fluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXVGFZUDLIHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584767 | |
| Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-75-7 | |
| Record name | B-[2-Bromo-6-fluoro-3-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)




![cis-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1286846.png)


![(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid](/img/structure/B1286852.png)



